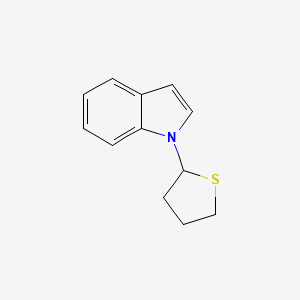

1-(Thiolan-2-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651712-35-5 |

|---|---|

Molecular Formula |

C12H13NS |

Molecular Weight |

203.31 g/mol |

IUPAC Name |

1-(thiolan-2-yl)indole |

InChI |

InChI=1S/C12H13NS/c1-2-5-11-10(4-1)7-8-13(11)12-6-3-9-14-12/h1-2,4-5,7-8,12H,3,6,9H2 |

InChI Key |

WKJLEPZJIMOCOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Thiolan 2 Yl 1h Indole and Analogues

Strategies for Indole (B1671886) Ring Construction and Functionalization

The synthesis of the indole core is a well-trodden path in organic chemistry, with a variety of methods developed to suit different substitution patterns and functional group tolerances. These strategies can be broadly categorized into cyclization reactions, multicomponent reactions, and cross-coupling methods. In the context of preparing 1-(Thiolan-2-yl)-1H-indole, these methods can be adapted to either construct the indole ring with the thiolane moiety already present on a precursor or to functionalize a pre-existing indole ring.

Fischer Indole Cyclization and its Variants

The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. wikipedia.orgalfa-chemistry.com For the synthesis of a this compound analogue, a potential approach would involve the use of a (Thiolan-2-yl)phenylhydrazine as the starting material.

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| ZnCl₂ | Acetic Acid | 100 | 75 | alfa-chemistry.com |

| Polyphosphoric Acid | None | 120 | 80 | wikipedia.org |

| p-Toluenesulfonic Acid | Toluene | 110 | 85 | nih.gov |

This is a representative table based on general Fischer indole synthesis; specific yields for a (Thiolan-2-yl)phenylhydrazine would require experimental validation.

Variants of the Fischer indole synthesis, such as the Buchwald modification, allow for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone precursor in situ. wikipedia.org This modification expands the scope of the reaction to include a wider range of substituted arylhydrazines that may be difficult to synthesize directly.

Multicomponent Reaction Pathways Towards Indole Scaffolds

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step by combining three or more reactants. nih.govekb.eg Several MCRs have been developed for the synthesis of substituted indoles. nih.gov For the synthesis of this compound, a hypothetical MCR could involve indole, an aldehyde, and a thiolane-containing reactant.

One common MCR for indole functionalization is the three-component reaction of indole, an aldehyde, and an active methylene (B1212753) compound. ekb.eg While this typically leads to C3-substituted indoles, modifications could potentially be explored to achieve N-substitution. For instance, an intramolecular cyclization of a pre-formed adduct containing the thiolane moiety could be envisioned.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

| Indole | Aldehyde | Malononitrile | Piperidine | 3-substituted indole | nih.gov |

| Indole | Dimedone | Aldehyde | p-TSA | Tetrahydro-1H-indole derivative | nih.gov |

This table illustrates common multicomponent reactions involving indoles; a specific MCR for this compound would be a novel development.

Palladium-Catalyzed Cross-Coupling Methods for Indole Formation and Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of N-aryl and N-alkyl indoles. nih.govorganic-chemistry.orgmdpi.com The Buchwald-Hartwig amination, in particular, has been extensively used for the N-arylation of indoles with aryl halides and triflates. nih.govorganic-chemistry.org To synthesize this compound, this methodology could be adapted for the coupling of indole with a suitable 2-substituted thiolane derivative, such as 2-bromothiolane or 2-thiolanyl triflate.

These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand. nih.govorganic-chemistry.org The choice of ligand is critical for achieving high yields and preventing side reactions. A strong base, such as sodium tert-butoxide, is also required to deprotonate the indole and facilitate the catalytic cycle. organic-chemistry.org

| Aryl Halide/Triflate | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromide | BINAP | NaOt-Bu | Toluene | 100 | 90 | organic-chemistry.org |

| Aryl Chloride | XPhos | K₃PO₄ | Dioxane | 110 | 85 | mdpi.com |

| Aryl Triflate | RuPhos | Cs₂CO₃ | Toluene | 100 | 92 | nih.gov |

This table presents typical conditions for the N-arylation of indoles; adaptation for N-alkylation with a thiolane derivative would be necessary.

Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. google.comresearchgate.net Green chemistry principles, such as the use of water as a solvent, microwave-assisted synthesis, and the use of reusable catalysts, have been applied to indole synthesis. google.comresearchgate.net

For example, the Fischer indole synthesis has been successfully carried out in water using acidic ionic liquids as catalysts. google.com This approach avoids the use of volatile and toxic organic solvents. Microwave irradiation has also been shown to accelerate many indole syntheses, often leading to higher yields in shorter reaction times. researchgate.net

| Green Approach | Reaction | Catalyst/Solvent | Advantages | Reference |

| Aqueous Synthesis | Fischer Indole | Acidic Ionic Liquid/Water | Avoids organic solvents, reusable catalyst | google.com |

| Microwave-Assisted | Multicomponent Reaction | None | Reduced reaction times, higher yields | researchgate.net |

Approaches for Thiolane Ring Introduction and Derivatization

The introduction of the thiolane ring onto the indole nitrogen is a key step in the synthesis of this compound. This can be achieved either by direct N-alkylation of indole with a pre-formed thiolane derivative or by constructing the thiolane ring on an indole-containing precursor.

Cyclization Reactions of Sulfur-Containing Precursors

The synthesis of the thiolane ring itself typically involves the cyclization of a sulfur-containing precursor. For the purpose of synthesizing this compound, one could envision a strategy where an indole derivative bearing a suitable sulfur-containing side chain is cyclized to form the thiolane ring.

For instance, an N-substituted indole with a 4-halobutylthio group could potentially undergo intramolecular cyclization to form the desired product. Such reactions are often promoted by a base to facilitate the nucleophilic attack of the sulfur atom.

| Precursor | Reagent | Conditions | Product |

| 1-(4-bromobutylthio)-1H-indole | NaH | THF, reflux | This compound |

| 1-(4-hydroxybutylthio)-1H-indole | Mitsunobu conditions | PPh₃, DIAD | This compound |

This is a hypothetical reaction scheme based on general principles of intramolecular cyclization for thiolane synthesis.

Post-Synthetic Modifications on Indole-Thiolane Intermediates

Once the core this compound framework is established, further diversification can be achieved through post-synthetic modifications on either the indole or the thiolane ring. These modifications are crucial for developing a library of analogues for systematic investigation.

Functionalization of the Indole Ring:

The indole nucleus is amenable to a variety of electrophilic substitution reactions, primarily at the C3 position due to its high electron density. However, functionalization at other positions such as C2, C4, C5, C6, and C7 is also possible, often requiring more specialized conditions or pre-functionalized starting materials.

Electrophilic Substitution: Reactions such as Vilsmeier-Haack formylation (to introduce a formyl group at C3), Mannich reaction (for aminomethylation at C3), and Friedel-Crafts acylation can be employed to introduce various functional groups.

Halogenation: Selective halogenation at different positions of the indole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), providing handles for further cross-coupling reactions.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings on halogenated indole-thiolane intermediates can be used to introduce aryl, vinyl, and alkynyl groups, respectively.

Functionalization of the Thiolane Ring:

The thiolane ring is generally less reactive than the indole nucleus. However, functionalization can be achieved, often involving the sulfur atom or adjacent carbon atoms.

Oxidation of the Sulfur Atom: The sulfur atom in the thiolane ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This modification significantly alters the electronic properties and polarity of the molecule.

Ring-Opening and Functionalization: The thiolane ring can be cleaved under specific conditions to allow for the introduction of functional groups, followed by recrystallization. However, this approach is less common for simple post-synthetic modifications.

Functionalization via Precursors: A more practical approach involves the use of pre-functionalized thiolanes in the initial synthesis of the this compound framework.

| Modification Site | Reaction Type | Reagents and Conditions | Expected Functional Group |

| Indole C3-position | Vilsmeier-Haack | POCl₃, DMF | -CHO |

| Indole C3-position | Mannich Reaction | HCHO, R₂NH | -CH₂NR₂ |

| Indole Ring | Halogenation | NBS or NCS in an inert solvent | -Br or -Cl |

| Thiolane Sulfur | Oxidation | H₂O₂ or m-CPBA | -S(O)- or -S(O)₂- |

Direct Synthesis of the this compound Framework

The direct construction of the this compound skeleton can be approached through several synthetic strategies, primarily involving the formation of the C-N bond between the indole nitrogen and the C2-position of the thiolane ring.

A plausible and direct method for the synthesis of this compound involves the N-alkylation of indole with a suitable 2-substituted thiolane derivative. A common approach for N-alkylation of indoles is the reaction of the indole anion with an alkyl halide. In this context, 2-halothiolane (e.g., 2-chlorothiolane or 2-bromothiolane) would be the key electrophile. The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.

General Reaction Scheme:

Indole + 2-Halothiolane --(Base)--> this compound + Base·HX

| Base | Solvent | Temperature | Potential Advantages/Disadvantages |

| Sodium hydride (NaH) | DMF, THF | 0 °C to room temp. | Strong base, irreversible deprotonation; requires anhydrous conditions. |

| Potassium carbonate (K₂CO₃) | Acetone, Acetonitrile | Reflux | Milder conditions, suitable for scale-up; may require longer reaction times. |

| Cesium carbonate (Cs₂CO₃) | DMF, Acetonitrile | Room temp. to 80 °C | Highly effective for N-alkylation, but more expensive. |

| Phase-Transfer Catalyst (e.g., TBAB) with NaOH | Dichloromethane/Water | Room temp. | Avoids strong bases and anhydrous conditions; may have variable yields. mdpi.com |

Another potential strategy is the Mitsunobu reaction, which allows for the coupling of an alcohol with a nucleophile under mild conditions. In this case, 2-hydroxythiolane would be reacted with indole in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

General Reaction Scheme:

Indole + 2-Hydroxythiolane + PPh₃ + DEAD/DIAD → this compound + Ph₃P=O + DEAD-H₂/DIAD-H₂

This method offers the advantage of mild reaction conditions and is often tolerant of various functional groups.

One-Pot Synthetic Strategies for the Compound Class

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and sustainability. For the synthesis of this compound and its analogues, a one-pot approach could involve the in-situ formation of the indole ring followed by N-alkylation.

A potential one-pot strategy could be a modification of the Fischer indole synthesis. In this approach, a phenylhydrazine (B124118) derivative could be reacted with 2-thiolanone in the presence of an acid catalyst to form a hydrazone intermediate, which would then undergo cyclization to form the indole ring. Subsequent N-alkylation could potentially be achieved in the same pot by the addition of a suitable alkylating agent after the indole formation is complete. However, controlling the selectivity of N-alkylation over other possible side reactions would be a significant challenge.

A more plausible one-pot approach for synthesizing substituted analogues would be a three-component reaction. For instance, a substituted aniline (B41778), an aldehyde, and a thiolane-containing component could potentially be combined in a single pot to construct the desired framework, although this would represent a novel synthetic development.

Stepwise Coupling and Intramolecular Cyclization Sequences

Stepwise synthetic sequences provide better control over the reaction outcome and are often necessary for the synthesis of complex molecules.

Reductive Amination Approach:

A stepwise approach could involve the reductive amination of 2-thiolanone with an aniline derivative. The resulting N-(thiolan-2-yl)aniline could then undergo an intramolecular cyclization to form the indole ring. For example, a Larock indole synthesis could be adapted, where the N-(thiolan-2-yl)aniline is first halogenated at the ortho position and then subjected to a palladium-catalyzed intramolecular coupling with an alkyne.

Buchwald-Hartwig Amination Approach:

Alternatively, a Buchwald-Hartwig amination could be employed to couple an ortho-haloaniline with 2-aminothiolane. researchgate.netwikipedia.orgnih.gov The resulting N-(thiolan-2-yl)-ortho-haloaniline could then be subjected to an intramolecular Heck reaction or a similar palladium-catalyzed cyclization to form the indole ring. This approach would be particularly useful for the synthesis of analogues with substituents on the benzene (B151609) ring of the indole.

Design and Synthesis of Structural Analogues and Derivatives for Systematic Investigation

The systematic investigation of structure-activity relationships (SAR) requires the synthesis of a diverse range of structural analogues. This can be achieved by modifying both the indole and the thiolane moieties.

Indole Ring Modifications:

Substitution on the Benzene Ring: Starting from appropriately substituted anilines (e.g., fluoro, chloro, methyl, methoxy (B1213986) anilines), a variety of 4-, 5-, 6-, and 7-substituted 1-(thiolan-2-yl)-1H-indoles can be synthesized using the direct synthesis methods described above.

Substitution at the C2 and C3 Positions: Introducing substituents at the C2 and C3 positions of the indole ring can be achieved by starting with pre-functionalized indoles (e.g., 2-methylindole, 3-methylindole) or by post-synthetic modification.

Thiolane Ring Modifications:

Substitution on the Thiolane Ring: Analogues with substituents on the thiolane ring can be prepared by using appropriately substituted 2-halothiolanes or 2-hydroxythiolanes in the N-alkylation step. For example, 3-methyl-2-chlorothiolane could be used to synthesize 1-(3-methylthiolan-2-yl)-1H-indole.

Ring Size Variation: The synthesis of analogues with different ring sizes, such as 1-(thietan-2-yl)-1H-indole or 1-(thian-2-yl)-1H-indole, could be explored by using the corresponding heterocyclic precursors.

Oxidation State of Sulfur: As mentioned in the post-synthetic modification section, the sulfur atom can be oxidized to a sulfoxide or sulfone, leading to analogues with significantly different electronic and steric properties.

| Analogue Type | Synthetic Strategy | Key Precursor(s) |

| 5-Fluoro-1-(thiolan-2-yl)-1H-indole | N-alkylation | 5-Fluoroindole and 2-halothiolane |

| 1-(3-Methylthiolan-2-yl)-1H-indole | N-alkylation | Indole and 3-methyl-2-halothiolane |

| 1-(Thiolan-2-yl-1-oxide)-1H-indole | Post-synthetic modification | This compound and an oxidizing agent |

| 1-(Thian-2-yl)-1H-indole | N-alkylation | Indole and 2-halothiane |

By systematically applying these synthetic methodologies, a diverse library of this compound analogues can be generated, enabling a thorough exploration of their chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation Techniques

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum displays signals for each chemically non-equivalent proton, with the chemical shift indicating its electronic environment. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity), governed by spin-spin coupling (J-coupling), reveals the number of neighboring protons.

For 1-(Thiolan-2-yl)-1H-indole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the thiolane moiety. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) are anticipated to appear in the downfield region, typically between δ 7.0 and 7.7 ppm. The indole H-2 and H-3 protons are expected around δ 6.5 and 7.2 ppm. The protons of the thiolane ring, being in an aliphatic environment, would appear further upfield. The methine proton at C-2' (the point of attachment to the indole nitrogen) would be the most downfield of the thiolane protons, likely appearing as a multiplet. The methylene (B1212753) protons (H-3', H-4', H-5') would resonate at higher field strengths.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound. Predicted values are based on typical chemical shifts for N-substituted indoles and 2-substituted thiolanes.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | ~ 7.1 - 7.3 | Doublet (d) |

| H-3 | ~ 6.5 - 6.7 | Doublet (d) |

| H-4 | ~ 7.5 - 7.7 | Doublet (d) |

| H-5 | ~ 7.0 - 7.2 | Triplet (t) |

| H-6 | ~ 7.1 - 7.3 | Triplet (t) |

| H-7 | ~ 7.4 - 7.6 | Doublet (d) |

| H-2' | ~ 5.5 - 5.9 | Multiplet (m) |

| H-3' | ~ 2.1 - 2.5 | Multiplet (m) |

| H-4' | ~ 1.9 - 2.2 | Multiplet (m) |

| H-5' | ~ 3.0 - 3.4 | Multiplet (m) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shift of a ¹³C signal is indicative of the carbon's hybridization and its electronic environment.

In this compound, the eight carbons of the indole ring and the four carbons of the thiolane ring would result in up to 12 distinct signals, assuming no accidental overlap. The aromatic carbons of the indole ring are expected to resonate in the δ 110-140 ppm range. The aliphatic carbons of the thiolane ring will appear significantly upfield, typically between δ 25 and 70 ppm. The C-2' carbon, being attached to both a nitrogen and a sulfur atom, is expected to be the most downfield among the thiolane carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound. Predicted values are based on typical chemical shifts for N-substituted indoles and 2-substituted thiolanes.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 125 - 129 |

| C-3 | ~ 101 - 105 |

| C-3a | ~ 128 - 132 |

| C-4 | ~ 120 - 124 |

| C-5 | ~ 121 - 125 |

| C-6 | ~ 119 - 123 |

| C-7 | ~ 110 - 114 |

| C-7a | ~ 135 - 139 |

| C-2' | ~ 65 - 70 |

| C-3' | ~ 35 - 40 |

| C-4' | ~ 25 - 30 |

| C-5' | ~ 30 - 35 |

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. nationalmaglab.orgiupac.org

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent protons within the indole ring system (e.g., H-4 with H-5) and within the thiolane ring (e.g., H-2' with H-3', H-3' with H-4', etc.), allowing for the complete assignment of each spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). tetratek.com.tr It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at δ ~5.7 ppm (H-2') would show a cross-peak to the carbon signal at δ ~68 ppm (C-2').

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. tetratek.com.trresearchgate.net This is arguably the most critical experiment for confirming the connectivity between the indole and thiolane moieties. A key correlation would be observed between the methine proton of the thiolane ring (H-2') and the quaternary carbons of the indole ring (C-3a and C-7a), unequivocally establishing the N-C2' bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could provide insights into the preferred rotational conformation around the N-C2' bond by showing spatial correlations between the H-2' proton and either the H-2 or H-7 protons of the indole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups exhibit characteristic vibrational frequencies, making these techniques excellent for functional group identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. mdpi.com The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹).

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands. The indole ring would give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net The thiolane ring would contribute aliphatic C-H stretching bands just below 3000 cm⁻¹. The C-N stretching vibration is also expected, typically in the 1350-1250 cm⁻¹ range. The C-S bond stretching is often weak and appears in the fingerprint region between 800 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound. Predicted values are based on characteristic vibrational frequencies for known functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| Aromatic C-H Bend (out-of-plane) | 900 - 700 | Strong |

| C-S Stretch | 800 - 600 | Weak |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule. nih.gov Most of the scattered light is of the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. A key difference from IR spectroscopy is that Raman activity depends on a change in the polarizability of a bond during vibration, whereas IR activity depends on a change in the dipole moment.

Consequently, symmetric, non-polar bonds often produce strong Raman signals but weak or absent IR absorptions. For this compound, Raman spectroscopy would be particularly useful for observing the C-S and S-S (if any impurities are present) stretching modes, which are often weak in the IR spectrum. researchgate.net The aromatic ring vibrations also typically give rise to strong and sharp Raman bands. nih.gov Analysis of the Raman spectrum would thus provide confirmatory evidence for the presence of the thiolane and indole rings and help to build a complete picture of the molecule's vibrational characteristics. beilstein-journals.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. This technique is crucial for confirming the molecular formula of the compound, distinguishing it from isomers, and ensuring its purity. While specific HRMS data for this compound is not available in the provided search results, the general principle involves ionizing the molecule and measuring its mass with high precision. For indole derivatives, electrospray ionization (ESI) is a common method used to generate the molecular ion, often as [M+H]⁺ or [M+Na]⁺. rsc.org The exact mass measurement would be compared to the theoretical mass calculated from its elemental formula (C₁₂H₁₃NS) to confirm its composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is employed to establish the connectivity of atoms within a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. The fragmentation of indole derivatives is well-documented and often involves characteristic losses. For instance, the indole ring itself can lead to characteristic fragments. scirp.orgnih.gov The fragmentation of the N-substituted thiolane ring would provide key information about the substituent. Common fragmentation pathways for N-substituted indoles involve cleavage of the bond connecting the substituent to the indole nitrogen. scielo.org.mx Analysis of these fragmentation patterns allows for the unambiguous identification of the indole and thiolane moieties and their linkage.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the precise atomic coordinates can be determined. This analysis would reveal the bond lengths, bond angles, and torsion angles within the molecule, offering an unambiguous determination of its solid-state conformation. mdpi.com Furthermore, if the compound is chiral and crystallizes in a chiral space group, X-ray crystallography can be used to determine its absolute stereochemistry. acs.org The crystallographic data would also provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. researchgate.netresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The thiolane ring in this compound contains a stereocenter at the C2 position, making the molecule chiral. Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for studying chiral molecules. mdpi.com These methods measure the differential absorption of left and right circularly polarized light, which is a unique property of enantiomers. By comparing the experimental chiroptical spectrum of a sample to that of a known enantiomeric standard, the enantiomeric excess (ee) can be determined. This is crucial for applications where a specific enantiomer is desired. The study of chiral sulfur-containing heterocycles is an active area of research, and chiroptical methods play a key role in their stereochemical analysis. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict a variety of molecular properties. For 1-(Thiolan-2-yl)-1H-indole, DFT calculations would be instrumental in elucidating its fundamental characteristics.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound.

Conformational analysis is also crucial, as the thiolan and indole (B1671886) rings can exhibit different relative orientations. By calculating the energies of various conformers, the most stable arrangement and the energy barriers between different conformations can be determined. This information is vital for understanding how the molecule might interact with its environment.

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation and assignment of the observed spectral bands. Such an analysis helps to confirm the predicted structure and provides a detailed picture of the molecule's vibrational dynamics.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes.

Hypothetical Data Table for FMO Analysis

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. An MEP map of this compound would be invaluable for predicting its intermolecular interaction patterns and reactive sites.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Hypothetical Data Table for Global Reactivity Descriptors

| Descriptor | Value (unit) |

|---|---|

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can provide a detailed picture of the conformational landscape of this compound.

These simulations can reveal how the molecule behaves in different environments (e.g., in a solvent or interacting with a biological target), identify the most populated conformations, and map the pathways of conformational changes. This information is particularly important for understanding how the molecule's shape and flexibility influence its function.

Quantum Chemical Insights into Reaction Mechanisms and Pathways

No published studies detailing the quantum chemical analysis of reaction mechanisms involving this compound were found. Such studies would typically involve density functional theory (DFT) or other computational methods to elucidate reaction coordinates, transition states, and activation energies for various potential chemical transformations. Without this primary research, a detailed discussion on the reaction pathways is not possible.

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Similarly, the search for theoretical investigations into the non-linear optical (NLO) properties of this compound did not yield any specific results. Theoretical NLO studies generally employ computational methods to calculate properties such as polarizability and hyperpolarizability to predict a molecule's potential for applications in photonics and optoelectronics. The absence of such studies for this specific compound means that no data on its NLO properties can be presented.

Reaction Chemistry and Mechanistic Investigations

Electrophilic Substitution Reactions on the Indole (B1671886) Moiety

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position of the indole ring, a preference dictated by the ability of the nitrogen atom to stabilize the resulting cationic intermediate without disrupting the aromaticity of the benzene (B151609) ring. quimicaorganica.orgbhu.ac.in

Electrophilic substitution on the indole nucleus of 1-(thiolan-2-yl)-1H-indole is predicted to occur predominantly at the C3 position. This regioselectivity is a hallmark of indole chemistry, arising from the formation of a more stable cationic intermediate (Wheland intermediate) when the electrophile attacks C3 compared to other positions like C2. ic.ac.ukstackexchange.com The lone pair of electrons on the indole nitrogen can effectively delocalize the positive charge in the C3-attack intermediate.

The N-thiolan-2-yl substituent is expected to exert a modest electronic influence on the indole ring. While N-alkylation of indoles can slightly modulate the electron density of the ring, the primary determinant of regioselectivity remains the inherent electronic properties of the indole system itself. bhu.ac.in For instance, in various electrophilic substitutions of N-substituted indoles, such as halogenation, nitration, and Friedel-Crafts reactions, the C3-substituted product is overwhelmingly favored. quimicaorganica.org

The electronic nature of substituents on the indole ring can influence the rate of electrophilic substitution. Electron-donating groups on the indole ring generally accelerate the reaction, while electron-withdrawing groups have a deactivating effect. chemrxiv.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indole Derivatives

| Electrophile | Typical Reagents | Predominant Position of Attack |

| Nitronium ion (NO₂⁺) | HNO₃/CH₃COOH | C3 |

| Halonium ion (X⁺) | NBS, NCS | C3 |

| Sulfonyl group (SO₃) | SO₃-pyridine | C3 |

| Acyl group (RCO⁺) | Ac₂O, AlCl₃ | C3 |

| Alkyl group (R⁺) | R-X, Lewis Acid | C3 |

This table presents generalized data for indole derivatives, which is expected to be applicable to this compound.

Catalysts play a crucial role in electrophilic substitution reactions of indoles by generating the electrophile and influencing the reaction conditions. Lewis acids such as AlCl₃, FeCl₃, and I₂ are commonly employed in Friedel-Crafts alkylations and acylations to activate the electrophile. nih.gov The choice of catalyst can impact the yield and, in some cases, the regioselectivity, although the preference for C3-substitution is strong. nih.gov For instance, iodine has been shown to be an effective catalyst for the synthesis of diindolylmethanes via electrophilic substitution. nih.gov

In some cases, catalyst control can be used to achieve functionalization at other positions of the indole ring, though this often requires specific directing groups or pre-functionalized substrates. chemrxiv.org For example, transition metal catalysts can direct C-H functionalization at the C2 position under certain conditions. chemrxiv.org However, for typical electrophilic aromatic substitution on an unsubstituted indole core like that in this compound, C3-substitution is the expected outcome.

Rearrangement Reactions Involving Indole-Based Intermediates

Indole derivatives can undergo a variety of rearrangement reactions, often proceeding through reactive intermediates such as onium ylides. These reactions are powerful tools for the construction of complex molecular architectures.

Onium ylides derived from indole substrates are key intermediates in powerful C-C bond-forming rearrangement reactions. nih.gov These zwitterionic species, which contain a carbanion adjacent to a positively charged heteroatom, can be generated catalytically from diazo compounds in the presence of a suitable indole precursor. nih.govnih.gov The resulting ylides can then undergo sigmatropic rearrangements, most commonly chemrxiv.orgnih.gov- and chemrxiv.orgnih.gov-rearrangements. nih.govresearcher.life

For a molecule like this compound, the sulfur atom in the thiolane ring could potentially participate in the formation of a sulfonium (B1226848) ylide, leading to subsequent rearrangements. However, a more studied pathway involves the formation of oxonium ylides from alkoxy-substituted indoles. nih.govnih.gov These transformations are highly valuable for creating new stereogenic centers. nih.gov The chemrxiv.orgnih.gov-sigmatropic rearrangement is a concerted, symmetry-allowed process that is often highly diastereoselective. nih.gov

A significant advancement in ylide-mediated transformations of indoles is the development of catalyst-controlled regiodivergent rearrangements. chemrxiv.orgnih.gov By selecting the appropriate transition metal catalyst, it is possible to selectively steer the reaction towards either a chemrxiv.orgnih.gov- or a chemrxiv.orgnih.gov-rearrangement product from the same starting material. nih.govnih.govresearcher.lifechemrxiv.org

Specifically, rhodium catalysts, such as Rh₂(OAc)₄, have been shown to favor the chemrxiv.orgnih.gov-sigmatropic rearrangement of indole-based oxonium ylides. nih.govnih.gov In contrast, copper catalysts, like Cu(hfacac)₂, promote a chemrxiv.orgnih.gov-rearrangement. nih.govnih.gov

The mechanistic divergence is attributed to the nature of the intermediate. The rhodium-catalyzed reaction is proposed to proceed through a metal-free ylide that undergoes a concerted chemrxiv.orgnih.gov-rearrangement. nih.gov Conversely, the copper-catalyzed pathway is thought to involve a metal-coordinated ion pair that recombines within a solvent cage to give the chemrxiv.orgnih.gov-rearrangement product. nih.gov

Table 2: Catalyst Control in Rearrangements of Indole-Based Onium Ylides

| Catalyst | Predominant Rearrangement | Mechanistic Intermediate |

| Rhodium(II) acetate | chemrxiv.orgnih.gov-Sigmatropic | Metal-free ylide |

| Copper(II) hexafluoroacetylacetonate | chemrxiv.orgnih.gov-Rearrangement | Metal-coordinated ion-pair |

This table is based on studies of oxonium ylides derived from substituted indoles and illustrates a general principle of catalyst control. nih.govnih.gov

Cyclization and Cycloisomerization Reactions

The indole nucleus of this compound can participate in various cyclization and cycloisomerization reactions, leading to the formation of fused polycyclic systems. These reactions are often catalyzed by transition metals or Brønsted/Lewis acids.

Cycloisomerization is an atom-economical process where a cyclic isomer of the starting material is formed. wikipedia.org For indole derivatives, this often involves the intramolecular reaction of a side chain with the indole ring. For instance, N-substituted indoles with appropriate functional groups on the substituent can undergo intramolecular cyclization. Phenyliodine bis(trifluoroacetate) (PIFA) has been used to mediate the intramolecular cyclization of N-arylated and N-alkylated indoles to form pyrrole-fused aromatic compounds. organic-chemistry.org This reaction is proposed to proceed through a nitrenium ion intermediate. organic-chemistry.org

Ruthenium catalysts have been employed in the cycloisomerization of 2-alkynylanilides to synthesize 3-substituted indoles via a 1,2-carbon migration. acs.org Similarly, palladium-catalyzed cyclization of 2-alkynylanilines is a well-established method for constructing 2-substituted indoles. mdpi.com Copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives in aqueous media has also been reported as a mild and efficient route to indoles. organic-chemistry.org

The thiolane ring in this compound could potentially be involved in cyclization reactions, although this would likely require specific activation or functionalization of the thiolane moiety. More commonly, cyclization reactions involve substituents on the indole ring itself or on an N-alkyl chain that is more readily functionalized than the saturated thiolane ring.

Molecular Interactions and Structure Activity Relationship Sar Studies

Ligand-Target Interaction Profiling (In Silico Approaches)

In silico, or computational, methods are fundamental first steps in characterizing the potential biological activity of a compound like 1-(Thiolan-2-yl)-1H-indole. These approaches predict how the molecule might interact with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For indole (B1671886) derivatives, docking studies have been instrumental in understanding their interactions with various enzymes. mdpi.comnih.gov These simulations calculate the binding affinity and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's active site. nih.gov For this compound, this would involve docking the compound into the crystal structures of potential targets to predict its binding mode and affinity. mdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model can be generated from a set of known active ligands or from the structure of a target's binding site. researchgate.netmdpi.com This model then serves as a 3D query for virtual screening of compound libraries to identify new molecules with potential activity. proceedings.science For this compound, a pharmacophore model could be developed based on its structure to search for potential protein targets or to identify other compounds with similar interaction patterns.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.govmdpi.com These simulations can assess the stability of the binding pose predicted by molecular docking and reveal how the ligand and protein adapt to each other. researchgate.net An MD simulation of a this compound-protein complex would analyze the trajectory of atoms, the stability of key interactions (like hydrogen bonds), and conformational changes, providing a more detailed understanding of the binding event. mdpi.com

Rational Design Principles for Structure-Activity Optimization

Rational drug design relies on the information gathered from SAR studies and computational modeling to guide the synthesis of more potent and selective compounds. Based on the predicted binding mode from docking and MD simulations, medicinal chemists can design new analogues of this compound. For example, if a specific part of the molecule is predicted to form a crucial hydrogen bond, modifications can be made to strengthen that interaction. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. The structure-activity relationship of a series of N-tosyl-indole based thiosemicarbazones, for instance, provided a leading point for developing effective tyrosinase inhibitors. nih.gov

Mechanistic Investigations of Biological Pathways at a Molecular/Cellular Level

Investigating how a compound affects biological pathways is crucial to understanding its mechanism of action. This often involves in vitro assays to measure the compound's effect on specific enzymes or cellular processes.

Tubulin Polymerization: Many indole-containing compounds are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, a key target in cancer therapy. nih.govmdpi.com The indole nucleus is a core structure in many synthetic molecules identified as tubulin inhibitors. semanticscholar.orgnih.gov Investigating this compound would involve assays to measure its effect on tubulin assembly and its binding to the colchicine site on β-tubulin.

Bacterial Cystathionine γ-lyase (bCSE): This enzyme is a target for developing agents that can enhance the efficacy of antibiotics. Several indole-based inhibitors of bCSE have been identified, with derivatives of 6-bromoindole showing notable activity. nih.govmdpi.comresearchgate.net Studies on this compound would assess its ability to inhibit bCSE and potentiate the effects of antibiotics against pathogenic bacteria. mdpi.com The inhibition of H2S production, a key function of CGL, is often a critical metabolic process in bacterial defense systems. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer's. nih.govnih.gov The core function of these inhibitors is to prevent the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net Indole derivatives have been explored as potential cholinesterase inhibitors. mdpi.com To determine if this compound has this activity, its inhibitory effect on AChE would be measured using standard enzymatic assays. researchgate.net

Receptor Binding and Activation/Inhibition Mechanisms (e.g., AhR, PXR, VEGFR-2)

The indole nucleus is a common scaffold in molecules that interact with various biological receptors, including the Aryl Hydrocarbon Receptor (AhR), the Pregnane X Receptor (PXR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Aryl Hydrocarbon Receptor (AhR): Indole and its metabolites derived from tryptophan are known endogenous and microbiota-derived ligands for AhR. researchgate.netnih.govnih.gov Ligand binding to AhR in the cytoplasm leads to its translocation to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). mdpi.comwright.edu This complex then binds to specific DNA sequences, known as dioxin response elements (DREs), to regulate the transcription of target genes, including those involved in xenobiotic metabolism like CYP1A1. nih.govmdpi.com While indole itself is a known human-selective AhR agonist, nih.gov there is no available research detailing the binding affinity or activation/inhibition mechanism of this compound with AhR.

Pregnane X Receptor (PXR): PXR is a nuclear receptor that regulates the metabolism of xenobiotics and endogenous compounds. Various dietary and microbial indoles have been identified as ligands and activators of PXR. nih.gov For instance, certain indole derivatives can induce PXR target genes such as CYP3A4 and MDR1. nih.gov The activation of PXR by microbial metabolites like indole-3-propionic acid (IPA) can influence intestinal inflammation and fibrosis. nih.gov However, studies specifically investigating the interaction between this compound and PXR have not been found.

VEGFR-2: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.govmdpi.com Many indole-containing compounds have been investigated as potential inhibitors of VEGFR-2 tyrosine kinase activity, with several approved as anticancer drugs. nih.gov The general mechanism involves blocking the ATP-binding site of the receptor, thereby inhibiting downstream signaling pathways that lead to cell proliferation and migration. mdpi.comresearchgate.net There is currently no published data on the inhibitory properties of this compound against VEGFR-2.

Cell Cycle Modulation Mechanisms (e.g., cell cycle arrest pathways, gene regulation including microRNAs)

The cell cycle is a series of events that leads to cell division and replication. The arrest of the cell cycle is a common mechanism for anticancer agents to inhibit tumor growth.

Cell Cycle Arrest Pathways: Studies on structurally related indole derivatives, such as 2-(thiophen-2-yl)-1H-indole, have shown they can induce cell cycle arrest at the S and G2/M phases in cancer cell lines like HCT-116. nih.govnih.gov This arrest prevents the cells from entering mitosis, thereby halting cell division. nih.gov The specific pathways through which this compound might modulate the cell cycle remain uninvestigated.

Gene Regulation including microRNAs: MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation by binding to target mRNAs, leading to their degradation or translational repression. nobelprize.orgfrontiersin.org They are involved in regulating numerous cellular processes, including the cell cycle and apoptosis. nih.govnih.gov For example, certain indole derivatives have been shown to affect the expression of oncogenic miRNAs like miR-25 and tumor-suppressive miRNAs such as miR-30C and miR-107 in cancer cells. nih.govnih.gov The influence of this compound on miRNA expression profiles is currently unknown.

Investigations of Molecular Targets in Specific Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular activities. While indole itself is known to act as a signaling molecule in bacteria, affecting processes like biofilm formation and virulence, nih.gov the specific intracellular targets and pathways modulated by this compound in eukaryotic cells have not been identified.

In Vitro Mechanistic Studies of Molecular Effects

In vitro studies are essential for elucidating the molecular mechanisms of a compound's action at the cellular level.

Studies on Membrane Interactions and Permeability

The ability of a compound to cross cell membranes is a critical determinant of its biological activity. Research has shown that unsubstituted indole can readily pass through bacterial lipid membranes, a process that can occur without protein transporters. nih.gov This interaction can alter the physical structure and biological properties of the membrane itself. nih.gov Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict the passive diffusion of compounds across biological membranes. mdpi.com However, no studies on the membrane permeability or specific interactions of this compound have been published.

Modulation of Cellular Processes (e.g., cell proliferation at a mechanistic level)

The modulation of cell proliferation is a key endpoint in the study of potential therapeutic agents. Indole and its derivatives have been shown to have complex effects on cell proliferation, with some promoting and others inhibiting cell growth depending on the specific compound and cell type. frontiersin.org For example, indole can reversibly inhibit the growth and division of E. coli by affecting the membrane's electrochemical potential. researchgate.net In human cells, derivatives of the related compound 2-(thiophen-2-yl)-1H-indole have demonstrated potent anti-proliferative activity against colon cancer cells. nih.govnih.govresearchgate.net The mechanistic basis for any potential pro- or anti-proliferative effects of this compound has not been explored.

Impact on Intercellular Signaling Pathways

Intercellular signaling is crucial for coordinating the behavior of cells in multicellular organisms. Indole is recognized as an interspecies and interkingdom signaling molecule. nih.gov In the gut, microbial indole production can influence host immune responses through pathways like AhR, demonstrating a clear impact on intercellular communication between the microbiota and the host. researchgate.netnih.gov There is no available information regarding the impact of this compound on these or other intercellular signaling pathways.

Applications in Chemical Biology and Advanced Materials

Development as Chemical Probes for Investigating Biological Systems

Indole (B1671886) and its derivatives are intrinsically fluorescent, a property that makes them valuable as core structures for chemical probes. mdpi.com These probes are instrumental in visualizing and studying complex biological systems. The photophysical characteristics of indole, such as its emission wavelength and quantum yield, can be systematically altered by introducing different substituents. mdpi.comnih.gov

The development of 1-(Thiolan-2-yl)-1H-indole as a chemical probe would leverage the inherent fluorescence of the indole core. The attachment of the saturated, sulfur-containing thiolan-2-yl group at the N1 position could modulate the electronic environment of the indole ring system. This modification may lead to shifts in the absorption and emission spectra, potentially enhancing the utility of the molecule as a fluorescent probe for specific biological applications, such as cellular imaging. mdpi.comnih.gov The design of such probes often follows a donor-π-acceptor (D-π-A) architecture to achieve desired optical properties, and while the thiolan group is not a classical donor or acceptor, its influence on the indole's electronic properties is a key area for investigation. mdpi.com

Exploration as a Scaffold for Novel Compound Libraries in Lead Identification for Chemical Biology

In drug discovery, the indole nucleus is considered a "privileged scaffold" because it can bind to a wide range of biological targets with high affinity. nih.govresearchgate.netnih.gov This versatility has led to the development of numerous indole-containing drugs. mdpi.commdpi.com Creating compound libraries with diverse substitutions on the indole core is a common strategy for identifying new lead compounds in chemical biology and medicinal chemistry. benthamdirect.com

The synthesis of this compound and its derivatives represents an avenue for expanding the chemical space of indole-based libraries. By introducing the thiolan-2-yl group, a unique combination of steric bulk and potential for sulfur-mediated interactions is incorporated. Such libraries can be screened against various biological targets, including enzymes, receptors, and ion channels, to identify novel hit compounds. nih.gov The structural diversity introduced by N-substitution is crucial for optimizing drug-like properties and exploring structure-activity relationships (SAR). mdpi.comnih.gov

Table 1: Examples of N-Substituted Indole Scaffolds and Their Biological Targets

| Indole Derivative Class | Substitution at N1-Position | Example Biological Target/Application | Reference |

|---|---|---|---|

| Indole-based Chalcones | Varied Alkyl/Aryl Groups | Antimicrobial, Antileishmanial | nih.gov |

| Indole-based Hydrazones | Varied Hydrazone Moieties | Antimicrobial, Antileishmanial | nih.govresearchgate.net |

| 2-phenylindol-3-yl-glyoxylamides | Methyl Groups | Benzodiazepine Receptor (BzR) Ligands | nih.gov |

Applications in Material Science

The electron-rich nature of the indole ring makes it an attractive component for various functional materials. Thiophene (B33073), a related sulfur-containing aromatic heterocycle, and its derivatives are also widely used in materials science for their electronic properties. researchgate.netmdpi.com The combination of an indole core with a sulfur-containing moiety like thiolan suggests potential applications in advanced materials.

Organic Electronic Devices (e.g., photosensitive and photovoltaic systems)

Indole derivatives are increasingly being investigated for their use in organic electronic devices, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.net In these applications, the indole moiety often serves as an electron donor or as part of a π-conjugated system that facilitates charge transport. researchgate.netskku.edu For instance, certain indole derivatives have been developed as high triplet energy hole transport materials, achieving high quantum efficiency in blue phosphorescent OLEDs. skku.edu The electronic properties of these materials can be tuned by modifying the substituents on the indole ring. researchgate.net The introduction of the thiolan group to the indole nitrogen in this compound could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its performance in photosensitive and photovoltaic systems.

Non-Linear Optical (NLO) Materials

Materials with non-linear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and frequency conversion. arxiv.org Organic molecules, particularly those with π-conjugated systems, are promising candidates for NLO materials. arxiv.org Indole derivatives have attracted significant research interest in this area because their structure can be engineered to create molecules with large hyperpolarizability, a key requirement for NLO activity. arxiv.orgresearchgate.net

Table 2: Reported NLO Properties of an Indole Derivative

| Compound | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β) | Reference |

|---|

Role in Host-Microorganism Interactions and Intestinal Barrier Function (Mechanistic Insights)

The gut microbiota produces a vast array of metabolites that act as signaling molecules, profoundly influencing host physiology. bohrium.comfrontiersin.org Indole, derived from the microbial metabolism of dietary tryptophan, is a key signaling molecule in the gut. frontiersin.orgmdpi.com It plays a critical role in maintaining intestinal homeostasis, regulating the immune response, and reinforcing the intestinal epithelial barrier. bohrium.comresearchgate.netnih.gov

The biological effects of indole and its derivatives are often mediated through the activation of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor highly expressed at barrier sites like the gut and skin. oup.comresearchgate.netoup.comnih.gov AHR activation by microbial indole metabolites helps to protect intestinal stem cells and maintain the integrity of the intestinal barrier. nih.gov

As a synthetic analog, this compound has the potential to interact with these biological pathways. Its ability to act as an AHR agonist or antagonist would be a key determinant of its function in the context of host-microorganism interactions. Investigating how this specific N-substituted indole influences AHR signaling could provide mechanistic insights into the regulation of intestinal barrier function and gut immunity. mdpi.comnih.gov Such studies could reveal whether this compound can mimic or modulate the protective effects of naturally occurring microbial indole derivatives, offering potential therapeutic avenues for intestinal and liver diseases. bohrium.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective and Asymmetric Synthetic Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The thiolane ring in 1-(Thiolan-2-yl)-1H-indole contains a stereocenter at the C2 position, making the development of stereoselective and asymmetric synthetic methodologies a paramount objective.

Future research should focus on:

Catalytic Asymmetric Synthesis: The development of novel catalytic systems for the enantioselective synthesis of this compound is a significant unexplored avenue. organic-chemistry.orgrsc.org Strategies could involve chiral Brønsted acid catalysis for the activation of indole (B1671886), or transition-metal catalysis employing chiral ligands to control the stereochemical outcome of the C-N bond formation between the indole and thiolane moieties. organic-chemistry.orgacs.org The catalytic asymmetric Friedel–Crafts reaction of indoles is a powerful tool for creating chiral indole derivatives and could be adapted for this purpose. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as ene-reductases, could be explored for the asymmetric synthesis of chiral thioethers, a strategy that could potentially be adapted for the synthesis of enantiopure this compound. nih.gov

Divergent Synthesis: Creating synthetic routes that allow for the divergent synthesis of various stereoisomers from a common precursor would be highly valuable for structure-activity relationship (SAR) studies. acs.org Temperature-controlled palladium catalysis has been shown to enable the divergent asymmetric synthesis of other indole-based heterocyles and could be a promising area of investigation. acs.org

A summary of potential asymmetric synthetic approaches is presented in the table below.

| Synthetic Strategy | Potential Catalyst/Reagent | Desired Outcome |

| Catalytic Asymmetric Synthesis | Chiral Brønsted Acids, Chiral Transition-Metal Complexes | High enantioselectivity in the formation of the C-N bond. |

| Biocatalysis | Ene-reductases, Hydrolases | Green and highly stereoselective synthesis of enantiopure products. |

| Divergent Synthesis | Palladium catalysts with chiral ligands | Access to multiple stereoisomers for comprehensive biological evaluation. |

Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules at an atomic level. For this compound, advanced computational modeling is an untapped resource that could accelerate discovery.

Key areas for future computational studies include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.comresearchgate.net Such studies can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new synthetic reactions and understanding its potential interactions with biological targets. mdpi.comnih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or within a biological system like a protein binding pocket or a cell membrane. espublisher.comnih.govmdpi.com This can help in understanding its pharmacokinetic properties and its mechanism of action at a molecular level. espublisher.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives are synthesized and their biological activities are tested, QSAR modeling can be used to establish a mathematical relationship between the chemical structure and the biological activity. espublisher.com This can guide the design of new, more potent analogues.

Discovery of New Biological Targets and Mechanistic Pathways for Chemical Perturbation

The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved drugs. chula.ac.th The incorporation of a thioether-containing thiolane ring suggests that this compound and its derivatives could exhibit novel biological activities. mdpi.comresearchgate.net

Future research in this area should involve:

High-Throughput Screening: Screening this compound and a library of its derivatives against a wide range of biological targets is a crucial first step in identifying potential therapeutic applications. chemdiv.comnih.govthermofisher.cn The indole moiety is known to interact with a variety of receptors and enzymes. chula.ac.thresearchgate.net

Mechanism of Action Studies: For any identified bioactive derivatives, elucidating the mechanism of action is critical. This involves identifying the specific molecular target and understanding how the compound modulates its function to produce a physiological effect. mdpi.com

Exploration of Novel Therapeutic Areas: Given the diverse biological activities of indole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, this compound should be investigated in a broad range of disease models. chula.ac.thresearchgate.net The thioether moiety may also confer unique properties, such as influencing interactions with specific biological targets. researchgate.netacs.org

Potential biological activities and targets for this compound are summarized in the table below.

| Potential Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Tubulin, Kinases, Indoleamine 2,3-dioxygenase (IDO1) | Indole derivatives are known to inhibit these targets. espublisher.comnih.gov |

| Infectious Diseases | Bacterial or viral enzymes | The indole nucleus is a common scaffold in antimicrobial agents. |

| Neurological Disorders | Serotonin receptors, other GPCRs | Many indole-based drugs target the central nervous system. |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | Indole derivatives have shown anti-inflammatory properties. |

Exploration of Novel Applications in Nanoscience and Advanced Materials

The unique electronic and structural properties of the indole ring, combined with the potential for functionalization at the thiolane moiety, make this compound an intriguing candidate for applications in nanoscience and materials science.

Unexplored avenues in this domain include:

Organic Electronics: Thiophene (B33073) and indole derivatives are known to be useful in organic electronics. nih.govresearchgate.netnih.gov Copolymers of thiophene and indole have been synthesized and studied for their conducting properties. nih.govresearchgate.net The potential of this compound as a building block for conductive polymers, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs) warrants investigation. nih.govnih.gov

Self-Assembled Monolayers (SAMs): Thiols are well-known for their ability to form self-assembled monolayers on gold and other metal surfaces. iphy.ac.cnresearchgate.netsemanticscholar.orguba.ar The thiolane ring in this compound could potentially be opened to expose a thiol group, which could then be used to form SAMs. The indole moiety would then provide a functionalizable surface with interesting electronic and recognition properties.

Functionalized Nanoparticles: The indole nucleus can be used to functionalize nanoparticles for applications in drug delivery or bio-imaging. The unique properties of this compound could be harnessed to create novel nanoparticle-based systems.

Q & A

Basic: What synthetic strategies are effective for preparing 1-(Thiolan-2-yl)-1H-indole, and how can reaction conditions be optimized?

The synthesis of this compound typically involves N-alkylation of the indole core with a thiolane-containing electrophile. For example, the general method for N-alkylation of indole derivatives uses sodium hydride (NaH) as a base in dimethyl sulfoxide (DMSO) with a brominated thiolane precursor (e.g., 2-bromothiolane) . Key optimization parameters include:

- Temperature : Reactions often proceed at room temperature or mild heating (40–60°C).

- Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilicity of the indole nitrogen.

- Stoichiometry : A 1:1 molar ratio of indole to alkylating agent is typical, but excess electrophile may improve yields in sterically hindered systems.

Post-synthesis purification via column chromatography or recrystallization is critical. Confirm product identity using thin-layer chromatography (TLC) and mass spectrometry (MS) .

Basic: Which spectroscopic and computational methods are most reliable for structural characterization of this compound?

Structural confirmation requires a combination of:

- 1H/13C NMR : Identify proton environments (e.g., indole NH at δ ~10–12 ppm) and thiolan ring protons (δ ~2.5–4.0 ppm). Compare experimental shifts with simulated spectra from density functional theory (DFT) calculations .

- Infrared (IR) spectroscopy : Detect functional groups like N–H stretches (~3400 cm⁻¹) and C–S bonds (~600–700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula.

For advanced analysis, single-crystal X-ray diffraction (XRD) using programs like SHELXL resolves bond lengths/angles and validates stereochemistry .

Advanced: How can researchers address contradictions in crystallographic data for this compound derivatives?

Discrepancies in XRD data (e.g., bond length deviations >0.02 Å) may arise from twinned crystals or disorder in the thiolan ring . Mitigation strategies include:

- Data collection : Use high-resolution detectors and low-temperature (e.g., 100 K) measurements to reduce thermal motion artifacts.

- Refinement : Employ the SHELX suite (e.g., SHELXL for least-squares refinement) with constraints for disordered regions. Validate models using R-factor convergence and difference electron density maps .

- Cross-validation : Compare results with computational geometry (DFT-optimized structures) to identify outliers .

Advanced: What computational approaches predict the reactivity and electronic properties of this compound?

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Electrostatic Potential (MEP) maps : Identify regions of electron density for reaction site prediction (e.g., thiolan sulfur as a nucleophilic center) .

- Molecular docking : If biologically active, simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina to guide functionalization strategies .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, analogous indole derivatives require:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Respiratory protection : Use P95 respirators if airborne particulates are generated during synthesis.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., thiols).

- Waste disposal : Neutralize acidic/basic residues before disposal and avoid drainage systems .

Advanced: How can researchers evaluate the biological activity of this compound in disease models?

- In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence-based techniques.

- In vivo models : For neurological or metabolic studies, use streptozotocin (STZ)-induced diabetic mice to assess effects on oxidative stress or neuroinflammation. Dose optimization (e.g., 10–50 mg/kg/day) and biomarker analysis (e.g., TNF-α, IL-6) are critical .

- Toxicity profiling : Conduct acute toxicity studies (OECD 423) to determine LD50 and organ-specific effects.

Advanced: What strategies resolve synthetic challenges in functionalizing the thiolan ring of this compound?

- Ring-opening reactions : Use nucleophiles (e.g., Grignard reagents) to cleave the thiolan ring, followed by re-functionalization.

- Cross-coupling : Employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the thiolan sulfur.

- Protection/deprotection : Temporarily protect the indole NH with Boc groups to prevent side reactions during thiolan modification .

Basic: How should researchers document methodological choices in studies involving this compound?

Follow IUPAC guidelines and include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.